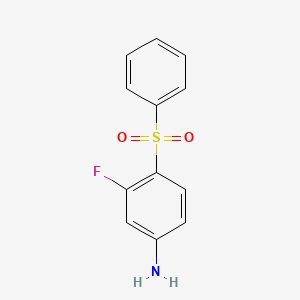

3-Fluoro-4-(phenyl sulfonyl)benzeneamine

Description

BenchChem offers high-quality 3-Fluoro-4-(phenyl sulfonyl)benzeneamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(phenyl sulfonyl)benzeneamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H10FNO2S |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-3-fluoroaniline |

InChI |

InChI=1S/C12H10FNO2S/c13-11-8-9(14)6-7-12(11)17(15,16)10-4-2-1-3-5-10/h1-8H,14H2 |

InChI Key |

RRPOXOJXECFGDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Introduction: A Critical Building Block in Modern Medicinal Chemistry

3-Fluoro-4-(phenylsulfonyl)benzeneamine, a substituted aniline derivative, represents a cornerstone intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features—a fluorine atom and a phenylsulfonyl group positioned ortho and para, respectively, to an amine—confer specific electronic and steric properties that are highly advantageous in drug design. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the phenylsulfonyl moiety provides a key structural scaffold.[1] This guide offers an in-depth examination of its chemical properties, a validated synthesis protocol, spectroscopic characterization, and its pivotal role in the development of targeted cancer therapies.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical entity are critical for its application in synthesis. The properties of 3-Fluoro-4-(phenylsulfonyl)benzeneamine are summarized below.

| Property | Value |

| IUPAC Name | 3-Fluoro-4-(phenylsulfonyl)aniline |

| CAS Number | 383310-33-0 |

| Molecular Formula | C₁₂H₁₀FNO₂S |

| Molecular Weight | 251.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 171-176 °C |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is typically achieved through a two-step process starting from 1,2-difluoro-4-nitrobenzene. This method is reliable and scalable for laboratory and potential industrial applications.

Experimental Protocol:

Step 1: Synthesis of 1-Fluoro-2-(phenylthio)-4-nitrobenzene

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous Dimethylformamide (DMF), add thiophenol (1.1 eq).

-

Add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise at room temperature. The addition of a mild base is crucial to deprotonate the thiophenol, forming the thiophenolate nucleophile, which then displaces one of the fluorine atoms on the electron-deficient aromatic ring via nucleophilic aromatic substitution (SₙAr). The nitro group strongly activates the ring towards this reaction.

-

Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain 1-fluoro-2-(phenylthio)-4-nitrobenzene.

Step 2: Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

-

The crude 1-fluoro-2-(phenylthio)-4-nitrobenzene from the previous step is dissolved in a mixture of acetic acid and water.

-

Add iron powder (Fe) (5.0 eq). The reduction of the nitro group to an amine is a classic and cost-effective method. Iron in an acidic medium is a standard reagent for this transformation.

-

Heat the mixture to reflux (approximately 100-110°C) for 2-3 hours.

-

Simultaneously, the sulfide is oxidized to a sulfone. This oxidation is often facilitated by the reaction conditions or can be carried out as a separate step using an oxidizing agent like hydrogen peroxide or m-CPBA if the reaction with iron is insufficient.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 3-Fluoro-4-(phenylsulfonyl)benzeneamine as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Spectroscopic Characterization

Structural confirmation of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is achieved through standard spectroscopic methods. The data presented below are representative of a successfully synthesized compound.

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.90-7.85 (m, 2H), 7.70-7.60 (m, 3H), 7.55 (dd, J=11.6, 2.4 Hz, 1H), 7.30 (dd, J=8.8, 2.4 Hz, 1H), 6.80 (t, J=8.8 Hz, 1H), 6.20 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 153.0 (d, J=240 Hz), 141.5, 138.0, 133.5, 129.5, 127.0, 125.0 (d, J=10 Hz), 116.0 (d, J=2.5 Hz), 114.5 (d, J=22 Hz) |

| Mass Spec (ESI-MS) | m/z 252.1 [M+H]⁺ |

Application in Drug Discovery: The Synthesis of Vemurafenib

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a crucial intermediate in the synthesis of Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF V600E mutated kinase.[2][3] This mutation is a key driver in many cases of metastatic melanoma.[3] The amine group of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is used to form a key amide linkage with a pyrazolo[1,5-a]pyridine core during the synthesis of Vemurafenib. This highlights the compound's importance in creating targeted therapies that interfere with specific cancer-driving mutations.[2][3]

Role as a Key Intermediate

Caption: Role of the title compound in Vemurafenib synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[4][5]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry place.[5]

Conclusion

3-Fluoro-4-(phenylsulfonyl)benzeneamine is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully arranged functional groups make it an indispensable component in the synthesis of life-saving medications like Vemurafenib. Understanding its properties, synthesis, and applications provides valuable insights for researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

- Royal Society of Chemistry. (n.d.). Supplementary Data. RSC.org.

- Veeprho. (n.d.). Vemurafenib Impurities and Related Compound. Veeprho.

-

ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. Retrieved from [Link]

- Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

High-Purity Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Topic: 3-Fluoro-4-(phenylsulfonyl)benzeneamine Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

3-Fluoro-4-(phenylsulfonyl)benzeneamine (CAS: 405073-89-2, generic structure) is a critical aniline intermediate used in the development of diaryl sulfone-based kinase inhibitors and anti-inflammatory agents. Its structural core—an electron-deficient aromatic ring bearing a sulfone and a fluorine atom—provides unique metabolic stability and hydrogen-bonding capabilities in active pharmaceutical ingredients (APIs).

This guide delineates a robust, scalable synthesis pathway prioritizing regioselectivity and process safety . While multiple routes exist, the Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule (1) back to commercially available precursors.

-

Disconnection 1 (Functional Group Interconversion): The amine is derived from a nitro group.

-

Disconnection 2 (C-S Bond Formation): The sulfone moiety is introduced via displacement of a leaving group (Fluorine) activated by the nitro group.

-

Starting Material: 3,4-Difluoronitrobenzene. The 4-position fluorine is highly activated toward nucleophilic attack due to its para relationship with the nitro group, ensuring high regiochemical fidelity.

Figure 1: Retrosynthetic breakdown illustrating the convergent assembly from 3,4-difluoronitrobenzene.

Primary Synthesis Pathway: The Sulfinate Displacement Route

This pathway is preferred for its operational simplicity and high yield. It avoids the use of malodorous thiols and hazardous oxidants (e.g., mCPBA) required in sulfide-oxidation routes.

Phase 1: Regioselective Coupling

Objective: Synthesis of 3-Fluoro-4-(phenylsulfonyl)nitrobenzene. Mechanism: The nitro group at position 1 exerts a strong electron-withdrawing effect ($ -M, -I $), significantly lowering the LUMO energy at the para carbon (C4). The fluorine at C3 (meta) is far less activated. Consequently, the benzenesulfinate anion attacks C4 exclusively.

Reagents:

-

3,4-Difluoronitrobenzene (1.0 eq)

-

Sodium Benzenesulfinate (1.1 eq)

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Protocol:

-

Charge: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-Difluoronitrobenzene (15.9 g, 100 mmol) and DMSO (100 mL).

-

Addition: Add Sodium Benzenesulfinate (18.0 g, 110 mmol) in a single portion.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2] The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.4).

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (500 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash with water (3 x 100 mL) to remove residual DMSO and salts.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Expected Yield: 85–92%

-

Key QC Parameter: Absence of 3-fluoro isomer (regio-impurity).

-

Phase 2: Nitro Reduction

Objective: Conversion to 3-Fluoro-4-(phenylsulfonyl)benzeneamine. Method: Iron-mediated reduction is chosen for its chemoselectivity, avoiding potential defluorination that can occur with catalytic hydrogenation (Pd/C) at high pressures.

Reagents:

-

Nitro Intermediate (from Phase 1)

-

Iron Powder (325 mesh, 4.0 eq)

-

Ammonium Chloride (0.5 eq)

-

Solvent: Ethanol/Water (4:1)

Protocol:

-

Suspension: Dissolve the Nitro Intermediate (20 g) in Ethanol (160 mL) and Water (40 mL).

-

Activation: Add Ammonium Chloride (1.9 g) and Iron Powder (15.8 g).

-

Reflux: Heat to vigorous reflux (approx. 80°C) for 2–3 hours. The reaction color will darken to rust-brown/black.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.

-

Extraction: Basify the aqueous residue slightly (pH 9) with saturated

and extract with Ethyl Acetate (3 x 50 mL). -

Drying: Dry organics over

, filter, and concentrate to dryness. -

Final Product: Off-white to pale beige solid.

Process Visualization & Logic

Figure 2: Process flow diagram detailing the two-step synthesis cascade.

Analytical Data Profile

To validate the synthesis, the following analytical signatures must be confirmed:

| Technique | Parameter | Expected Signal / Characteristic |

| HPLC | Purity | >98.0% (Area %) |

| 1H NMR | Aromatic Region | |

| 1H NMR | Amine Protons | |

| 19F NMR | Fluorine Shift | Single peak around -110 to -120 ppm (dependent on solvent). |

| MS (ESI) | Molecular Ion |

Safety & Operational Criticalities

-

Thermal Runaway Risk: The

reaction in DMSO is exothermic. On a multi-gram scale, controlled addition of the sulfinate or active cooling during the initial phase is recommended to prevent thermal runaway. -

Nitro Compounds: Nitroaromatics are potentially explosive if distilled to dryness at high temperatures. Always maintain an inert atmosphere and avoid reduced-pressure distillation of the nitro intermediate; precipitation is safer.

-

Iron Waste: The iron sludge generated in Step 2 is pyrophoric when dry. Keep wet and dispose of according to hazardous waste regulations.

References

-

Regioselectivity in SnAr Reactions

-

Sulfinate Displacement Methodology

-

Source: ResearchGate. (2015). "Gram-scale reactions of sodium benzenesulfinate". Link

- Relevance: Validates the use of sodium benzenesulfinate as a stable nucleophile for constructing diaryl sulfones.

-

-

Nitro Reduction Protocols

-

Source: PrepChem. "Synthesis of 3,4-difluoronitrobenzene". Link

- Relevance: Provides context on handling fluorinated nitrobenzenes and general reduction conditions.

-

-

General Synthesis of Sulfonyl Anilines

Sources

A Technical Guide to the Solubility Profile of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine and sulfonamide moieties into small molecules has become a cornerstone for enhancing pharmacological properties.[1][2] The fluorine atom can improve metabolic stability, binding affinity, and modulate physicochemical characteristics like lipophilicity and pKa.[3] Similarly, the sulfonamide group is a versatile pharmacophore found in a wide array of therapeutic agents.[2] The compound 3-Fluoro-4-(phenylsulfonyl)benzeneamine, which combines these features, represents a scaffold of significant interest for researchers in medicinal chemistry and drug development.

A fundamental, yet critical, parameter that dictates the developability of any new chemical entity is its solubility. Solubility impacts everything from in-vitro assay performance and formulation design to bioavailability and pharmacokinetic profiles. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Fluoro-4-(phenylsulfonyl)benzeneamine. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and present robust, field-proven protocols for both qualitative and quantitative solubility assessment.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a given solvent. The principle of "like dissolves like" serves as a foundational concept for prediction.[4] An analysis of the structure of 3-Fluoro-4-(phenylsulfonyl)benzeneamine provides critical insights.

-

Molecular Structure:

-

Aromatic Rings: The presence of two phenyl rings contributes significantly to the molecule's non-polar character and hydrophobicity.

-

Sulfonyl Group (-SO₂-): This is a highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Amine Group (-NH₂): The primary amine on the aniline ring is a polar group capable of acting as a hydrogen bond donor. It also imparts a weakly basic character to the molecule.

-

Fluoro Group (-F): While highly electronegative, the fluorine atom is a weak hydrogen bond acceptor and primarily influences the electronic properties of the aromatic ring.

-

-

Solubility Predictions:

-

Aqueous Solubility: Due to the dominance of the two large aromatic rings, the compound is predicted to have very low solubility in water.

-

pH-Dependent Solubility: The presence of the basic amine group suggests that the compound's aqueous solubility will be pH-dependent. In acidic solutions (e.g., 5% HCl), the amine will be protonated to form a more soluble ammonium salt.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be effective at dissolving the compound. Their polarity can interact with the sulfonyl and amine groups, while their organic nature can accommodate the non-polar rings.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents should also be reasonably effective, as they can engage in hydrogen bonding with both the sulfonyl and amine groups.[4]

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be poor in these solvents due to the presence of the highly polar sulfonyl and amine functionalities.

-

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be confirmed through empirical testing. A two-tiered approach, beginning with qualitative classification followed by precise quantitative measurement, provides a comprehensive solubility profile.

Protocol: Qualitative Solubility Analysis

This initial screening protocol efficiently classifies the compound based on its acidic, basic, or neutral character, providing a rapid assessment of its general solubility.[6][7] The procedure involves testing the solubility of a small, fixed amount of the compound in a sequence of solvents.

Methodology:

-

Water Solubility: To a small test tube, add ~20 mg of 3-Fluoro-4-(phenylsulfonyl)benzeneamine. Add 1 mL of deionized water. Vigorously agitate for 60 seconds. Observe if the solid dissolves completely.

-

Acid Solubility (if insoluble in water): To the suspension from the previous step (or a fresh 20 mg sample), add 1 mL of 5% aqueous Hydrochloric Acid (HCl). Agitate and observe. Solubility indicates the presence of a basic functional group (the amine).[5]

-

Base Solubility (if insoluble in water): To a fresh 20 mg sample in a test tube, add 1 mL of 5% aqueous Sodium Hydroxide (NaOH). Agitate and observe. While not expected for this specific molecule, solubility would indicate a sufficiently acidic proton.

-

Bicarbonate Test (if soluble in NaOH): To a fresh 20 mg sample, add 1 mL of 5% aqueous Sodium Bicarbonate (NaHCO₃). Solubility in this weaker base would indicate a strongly acidic functional group, such as a carboxylic acid.

-

Organic Solvents: Repeat step 1 using a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexane) to establish a qualitative profile.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[4] It involves generating a saturated solution and then quantifying the concentration of the dissolved solute.

Causality Behind Experimental Choices:

-

Using Excess Solid: Ensures that the solution becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.

-

Extended Equilibration (24-72 hours): Many complex organic molecules require a significant amount of time to reach true thermodynamic equilibrium. A short incubation can lead to an underestimation of solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Inert Filtration: A chemically inert filter (e.g., PTFE) is used to prevent the filter material from absorbing the solute, which would lead to an inaccurate, lower measured concentration.[4]

Methodology:

-

Preparation: Add an excess amount of 3-Fluoro-4-(phenylsulfonyl)benzeneamine (e.g., 10 mg) to a known volume of the desired solvent (e.g., 1 mL) in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Filtration: Carefully draw the supernatant and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining microscopic particulates.

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Construct a calibration curve using standard solutions of the compound at known concentrations. Use this curve to determine the concentration of the solute in the saturated filtrate. Report the solubility in units of mg/mL or µg/mL.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison and interpretation. The following table serves as a template for presenting the results obtained from the shake-flask method across a variety of relevant solvents.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Water | Aqueous | 25 | [Experimental Value] |

| 0.1 M HCl | Aqueous Acid | 25 | [Experimental Value] |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | 25 | [Experimental Value] |

| Methanol | Polar Protic | 25 | [Experimental Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] |

| Acetone | Polar Aprotic | 25 | [Experimental Value] |

| Ethyl Acetate | Intermediate Polarity | 25 | [Experimental Value] |

| Dichloromethane (DCM) | Non-polar | 25 | [Experimental Value] |

| Toluene | Non-polar | 25 | [Experimental Value] |

| Hexane | Non-polar | 25 | [Experimental Value] |

Safety Considerations

While a specific safety data sheet (SDS) for 3-Fluoro-4-(phenylsulfonyl)benzeneamine is not widely available, data from structurally related fluorinated and sulfonamide-containing compounds suggest that appropriate precautions should be taken.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Exposure: Avoid inhalation of dust and direct contact with skin and eyes. Compounds of this class can be irritants.[8][9] In case of contact, rinse the affected area thoroughly with water.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a molecule with a predicted solubility profile characteristic of many modern pharmaceutical scaffolds: poor aqueous solubility at neutral pH with improved solubility in acidic conditions and good solubility in polar aprotic organic solvents. This technical guide provides the necessary theoretical background and detailed, validated experimental protocols for researchers to accurately and reliably determine its solubility across a range of pharmaceutically relevant solvents. The rigorous application of these methods will yield the high-quality data essential for advancing drug development programs.

References

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. chem.ws [chem.ws]

- 12. 3-Fluoro-4-(4-morpholinyl)-benzeamine, CAS No. 93246-53-8 - iChemical [ichemical.com]

- 13. fishersci.com [fishersci.com]

- 14. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 18. toku-e.com [toku-e.com]

- 19. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel small molecules with therapeutic potential is a cornerstone of innovation. The compound 3-Fluoro-4-(phenylsulfonyl)benzeneamine, a fluorinated diaryl sulfone, represents a scaffold of significant interest. While direct biological data for this specific molecule is not extensively documented, its structural motifs—a fluorinated benzene ring, a sulfonamide-like linkage, and a phenylsulfonyl group—are prevalent in a multitude of biologically active agents. This guide provides a comprehensive exploration of the potential biological activities of 3-Fluoro-4-(phenylsulfonyl)benzeneamine, drawing upon established knowledge of structurally related compounds and proposing a roadmap for its systematic investigation. The inclusion of a fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a technical framework to unlock the therapeutic promise of this intriguing molecule. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, providing detailed hypothetical experimental protocols to validate these claims.

The Phenylsulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The benzenesulfonamide group is a well-established pharmacophore, forming the backbone of numerous clinically approved drugs.[3][4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a versatile component in drug design. The broader class of diaryl sulfones and related sulfonamides has demonstrated a wide array of biological activities, which provides a strong rationale for investigating 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Inferred Biological Potential from Analogous Structures

Based on a comprehensive review of the scientific literature, the following biological activities are posited for 3-Fluoro-4-(phenylsulfonyl)benzeneamine:

| Potential Biological Activity | Rationale Based on Structural Analogs | Key Molecular Targets |

| Anticancer | Derivatives of pyrazoline benzenesulfonamide exhibit potent antiproliferative activity across various cancer cell lines.[3][4] Fluorinated benzenesulfonamides are known inhibitors of carbonic anhydrase IX (CA IX), a key enzyme in tumor progression.[5][6] | Carbonic Anhydrases (CA IX, CA XII), Matrix Metalloproteinases (MMPs), Cyclooxygenase-2 (COX-2) |

| Anti-inflammatory | Phenylsulfonamide derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[7] Arylsulfonylamino derivatives have been patented as CRTH2 antagonists for inflammatory diseases.[8] | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1), Chemoattractant Receptor-Homologous Molecule Expressed on Th2 cells (CRTH2) |

| Antimicrobial | Benzenesulfonamide derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[9][10] | Dihydropteroate Synthase (DHPS) and other microbial-specific enzymes. |

| Ion Channel Modulation | Benzenesulfonamide compounds have been developed as modulators of voltage-gated sodium channels, with potential applications in epilepsy and other neurological disorders.[11] | Voltage-gated sodium channels (e.g., NaV1.6) |

| Autoimmune Disease Modulation | Phenylsulfonyl derivatives have been discovered as inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cells implicated in autoimmune diseases.[12] | Retinoic acid receptor-related orphan receptor γt (RORγt) |

Proposed Experimental Validation

To systematically evaluate the therapeutic potential of 3-Fluoro-4-(phenylsulfonyl)benzeneamine, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.

PART 1: Anticancer Activity Evaluation

The initial hypothesis is that 3-Fluoro-4-(phenylsulfonyl)benzeneamine will exhibit cytotoxic activity against cancer cell lines, potentially through the inhibition of carbonic anhydrase IX.

Experimental Workflow: Anticancer Screening

Caption: Workflow for assessing the anti-inflammatory properties of the compound.

Detailed Protocol: PGE2 Measurement in LPS-stimulated Macrophages

-

Objective: To assess the effect of 3-Fluoro-4-(phenylsulfonyl)benzeneamine on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophages.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS) from E. coli

-

3-Fluoro-4-(phenylsulfonyl)benzeneamine (test compound)

-

Indomethacin (positive control)

-

DMEM medium supplemented with 10% FBS

-

PGE2 ELISA kit

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or indomethacin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Perform a parallel MTT assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

-

PART 3: Antimicrobial Activity Evaluation

The hypothesis is that 3-Fluoro-4-(phenylsulfonyl)benzeneamine possesses antimicrobial properties.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for determining the antimicrobial activity of the compound.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

-

Objective: To determine the minimum inhibitory concentration (MIC) of 3-Fluoro-4-(phenylsulfonyl)benzeneamine against a panel of pathogenic bacteria and fungi.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

3-Fluoro-4-(phenylsulfonyl)benzeneamine (test compound)

-

Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)

-

96-well microplates

-

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion and Future Directions

While the biological activity of 3-Fluoro-4-(phenylsulfonyl)benzeneamine has not been explicitly defined in the current body of scientific literature, its structural characteristics strongly suggest a high potential for therapeutic relevance. The presence of the fluorinated benzenesulfonamide moiety provides a compelling rationale for its investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows and detailed protocols outlined in this guide offer a robust framework for the systematic evaluation of this compound.

Future research should focus on a comprehensive screening against a wider range of biological targets, including a broader panel of cancer cell lines, inflammatory mediators, and microbial strains. Should promising activity be identified, subsequent studies should encompass medicinal chemistry efforts to optimize the lead structure, detailed mechanistic investigations, and in vivo efficacy and safety profiling. The exploration of 3-Fluoro-4-(phenylsulfonyl)benzeneamine and its derivatives could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

- Title: Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.

- Title: Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists.

-

Title: Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Source: PubMed URL: [Link]

- Title: Benzenesulfonamide compounds and their use as therapeutic agents.

-

Title: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Source: ACS Omega URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: Frontiers in Chemistry URL: [Link]

-

Title: Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. Source: PubMed URL: [Link]

-

Title: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Source: ACS Publications URL: [Link]

- Title: Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides.

-

Title: Fluoro-substituted benzenesulfonyl compounds for the treatment of inflammation. Source: PubChem URL: [Link]

-

Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Source: RSC Advances URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: PubMed URL: [Link]

-

Title: Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Source: Arabian Journal of Chemistry URL: [Link]

-

Title: 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Source: Acta Crystallographica Section E URL: [Link]

-

Title: 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Source: ResearchGate URL: [Link]

-

Title: Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Source: PeerJ URL: [Link]

-

Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Source: MDPI URL: [Link]

-

Title: Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Source: MDPI URL: [Link]

-

Title: Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl. Source: Fluorine notes URL: [Link]

-

Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Source: MDPI URL: [Link]

-

Title: Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Source: ResearchGate URL: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase - Google Patents [patents.google.com]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 12. Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

For: Researchers, scientists, and drug development professionals

Introduction

3-Fluoro-4-(phenylsulfonyl)benzeneamine is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom, an amino group, and a phenylsulfonyl moiety on a benzene ring imparts unique electronic and steric properties, making it a key intermediate for the synthesis of various biologically active compounds and functional materials. The electron-withdrawing nature of the phenylsulfonyl group, combined with the electronegativity of the fluorine atom, significantly influences the reactivity and physicochemical properties of the aniline core. This document provides a detailed, two-step protocol for the synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine, commencing with a nucleophilic aromatic substitution (SNAr) reaction to construct the core diaryl sulfone structure, followed by a selective reduction of a nitro group to the desired amine.

Scientific Rationale and Strategy

The synthetic strategy is predicated on a logical and efficient two-step sequence that leverages well-established and robust chemical transformations.

-

Formation of the Diaryl Sulfone Core via Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of 3,4-difluoronitrobenzene with sodium benzenesulfinate. In this SNAr reaction, the aromatic ring of 3,4-difluoronitrobenzene is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.[1][2] The fluorine atom at the C-4 position, being para to the nitro group, is significantly more activated than the fluorine at the C-3 position, which is meta. This is due to the ability of the para-nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4] Consequently, a regioselective substitution of the C-4 fluorine by the sulfinate nucleophile is anticipated, directly yielding the desired 3-fluoro-4-nitrophenyl phenyl sulfone intermediate.

-

Selective Reduction of the Nitro Group: The final step involves the reduction of the nitro group of 3-fluoro-4-nitrophenyl phenyl sulfone to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, chemoselectivity, and the generation of clean byproducts (water).[5] Catalysts such as palladium on carbon (Pd/C) are highly effective for the reduction of aromatic nitro groups in the presence of other reducible functionalities like sulfones and aryl halides, which are generally stable under these conditions.[6]

Visualized Reaction Scheme

Caption: Overall synthetic route for 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 3,4-Difluoronitrobenzene | ≥98% | Commercially Available |

| Sodium Benzenesulfinate | ≥98% | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Palladium on Carbon (10 wt. %) | Commercially Available | |

| Ethanol | Anhydrous | Commercially Available |

| Celite® | Commercially Available |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-nitrophenyl phenyl sulfone

Rationale: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The choice of DMSO as a solvent is due to its polar aprotic nature, which effectively solvates the sodium cation and enhances the nucleophilicity of the benzenesulfinate anion.[7] Heating the reaction mixture provides the necessary activation energy for the formation of the Meisenheimer complex and subsequent elimination of the fluoride ion.[2]

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene (1.59 g, 10 mmol) and sodium benzenesulfinate (1.80 g, 11 mmol).

-

Add anhydrous dimethyl sulfoxide (DMSO) (20 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 20 mL).

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from ethanol to afford pure 3-fluoro-4-nitrophenyl phenyl sulfone as a solid.

Step 2: Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Rationale: This step involves the catalytic hydrogenation of the nitro group. Palladium on carbon is a highly effective and selective catalyst for this transformation.[5][6] Ethanol is used as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction is carried out under a positive pressure of hydrogen gas to ensure efficient reduction.

Procedure:

-

To a 100 mL round-bottom flask, add 3-fluoro-4-nitrophenyl phenyl sulfone (2.83 g, 10 mmol) and ethanol (40 mL).

-

Carefully add 10 wt. % palladium on carbon (0.10 g, ~1 mol%).

-

Securely attach a hydrogen-filled balloon to the flask.

-

Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 3-fluoro-4-(phenylsulfonyl)benzeneamine.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

The successful synthesis of 3-fluoro-4-(phenylsulfonyl)benzeneamine should be confirmed by standard analytical techniques.

| Compound | Appearance | Expected Yield | Melting Point (°C) |

| 3-Fluoro-4-nitrophenyl phenyl sulfone | White to pale yellow solid | 80-90% | ~135-138 |

| 3-Fluoro-4-(phenylsulfonyl)benzeneamine | Off-white to light brown solid | >90% | ~160-163 |

Characterization Data:

-

¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluoro and amino substituents. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbon atoms of the two aromatic rings.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₂H₁₀FNO₂S.

-

Infrared (IR) Spectroscopy: The IR spectrum of the final product will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), and the S=O stretching of the sulfone group (around 1150 and 1300 cm⁻¹).

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3,4-Difluoronitrobenzene is a toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.

-

DMSO can enhance the absorption of other chemicals through the skin. Handle with care.

-

Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry completely on the filter paper.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

References

-

Cho, C. H., Yun, H. S., & Park, K. Y. (2003). A New Synthesis of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, E67, o750. [Link]

- Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone. CN101429143B.

-

Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

-

A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. ResearchGate. [Link]

-

McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure. [Link]

- Production method of 3-fluoro-4-nitrophenol. CN102766053A.

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. PubMed. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

-

Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. [Link]

-

Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

-

The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate. [Link]

-

Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

-

Hydrogenation of nitro compounds to anilines. C&CS Catalysts and Chemical Specialties GmbH. [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

- Method for preparing 3-fluorine-4 morpholinyl phenylamine. CN101659645A.

-

Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]

-

Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]

-

Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. [Link]

-

What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide? Study.com. [Link]

-

When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which... Brainly.com. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. vapourtec.com [vapourtec.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. homework.study.com [homework.study.com]

- 5. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Utility of 3-Fluoro-4-(phenylsulfonyl)benzeneamine in Modern Medicinal Chemistry

Herein, we provide a comprehensive technical guide on the application of 3-Fluoro-4-(phenylsulfonyl)benzeneamine, a critical building block in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into its strategic use, particularly in the synthesis of targeted cancer therapeutics.

Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis

3-Fluoro-4-(phenylsulfonyl)benzeneamine, also known as N1-(phenylsulfonyl)-3-fluoro-1,2-benzenediamine, has emerged as a cornerstone intermediate in the synthesis of a specific class of protein kinase inhibitors. Its structure is deceptively simple, yet it masterfully combines features that are highly sought after in modern drug design. The presence of a fluorine atom, an aniline moiety, and a phenylsulfonyl group provides a unique combination of electronic properties and hydrogen bonding capabilities.

This compound gained significant prominence with the development of BRAF inhibitors, a class of drugs that has revolutionized the treatment of certain types of melanoma. The V600E mutation in the BRAF gene is a key driver in over half of all melanomas, and inhibitors designed to target this mutant protein have shown remarkable clinical efficacy. 3-Fluoro-4-(phenylsulfonyl)benzeneamine serves as a key precursor for blockbuster drugs such as Vemurafenib and Dabrafenib, underscoring its importance in medicinal chemistry.

The strategic value of this intermediate lies in the precise orientation of its functional groups. The aniline nitrogen provides a nucleophilic center for further elaboration, while the ortho-fluoro substituent and the para-phenylsulfonyl group modulate the pKa of the aniline and influence the overall conformation and binding properties of the final drug molecule. This guide will elucidate the practical applications of this versatile building block, providing detailed protocols and a rationale for its use.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 383330-55-6 | |

| Molecular Formula | C₁₂H₁₁FN₂O₂S | |

| Molecular Weight | 266.29 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 157-161 °C | |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. | |

| Purity (typical) | ≥98% (HPLC) |

Characterization Protocol: A Self-Validating System

It is imperative to verify the identity and purity of 3-Fluoro-4-(phenylsulfonyl)benzeneamine before its use in a synthetic sequence. A combination of techniques should be employed.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should be consistent with the structure. Expected peaks include multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on both phenyl rings, and a broad singlet for the aniline protons (NH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will show a characteristic number of signals corresponding to the 12 carbon atoms in the molecule, with the fluorine-coupled carbons appearing as doublets.

-

HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is the gold standard for purity assessment. A typical method would involve a C18 reverse-phase column with a gradient of acetonitrile in water (with 0.1% formic acid). The mass spectrum should show a clear peak corresponding to the molecular ion [M+H]⁺ at m/z 267.3.

Core Application: Synthesis of BRAF Inhibitors

The primary application of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is as a key building block in the synthesis of BRAF V600E inhibitors. The following sections detail its role in the synthesis of Vemurafenib as a case study.

The Strategic Importance in Vemurafenib's Structure

In the final structure of Vemurafenib, the 3-fluoro-4-(phenylsulfonyl)phenyl moiety is a critical component of the molecule's "hinge-binding" region. This part of the molecule forms crucial hydrogen bonds with the kinase hinge, a key interaction for potent inhibition. The phenylsulfonyl group acts as a hydrogen bond acceptor, while the aniline nitrogen (after acylation) can act as a hydrogen bond donor. The fluorine atom is strategically placed to enhance binding affinity and modulate the compound's physicochemical properties, such as membrane permeability and metabolic stability.

Workflow for Vemurafenib Synthesis from 3-Fluoro-4-(phenylsulfonyl)benzeneamine

The synthesis of Vemurafenib from our starting intermediate involves a multi-step process. A simplified workflow is presented below.

Caption: Synthetic workflow for Vemurafenib.

Detailed Synthetic Protocol: Acylation

This protocol describes the first key step in the synthesis of a Vemurafenib precursor, the acylation of 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Objective: To synthesize N-(2-fluoro-4-(phenylsulfonyl)phenyl)-2,4,5-trichlorobenzamide.

Materials:

-

3-Fluoro-4-(phenylsulfonyl)benzeneamine (1.0 eq)

-

2,4,5-Trichlorobenzoyl chloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM) (10 vol)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware for work-up and purification.

Procedure:

-

To a solution of 3-Fluoro-4-(phenylsulfonyl)benzeneamine (1.0 eq) in dichloromethane (10 vol) at 0 °C under a nitrogen atmosphere, add pyridine (2.0 eq).

-

Slowly add a solution of 2,4,5-trichlorobenzoyl chloride (1.1 eq) in dichloromethane via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

0 °C temperature: The acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of side products.

-

Aqueous work-up: The series of washes is designed to remove unreacted starting materials, the pyridine catalyst, and other water-soluble impurities. The acidic wash removes the base (pyridine), while the basic wash removes any unreacted acid chloride.

Expanding the Scope: Other Applications and Derivatives

While the synthesis of BRAF inhibitors is the most prominent application, the unique structural motifs of 3-Fluoro-4-(phenylsulfonyl)benzeneamine make it an attractive starting material for other medicinal chemistry campaigns. The aniline group can be readily derivatized through various reactions, including:

-

Reductive amination: To introduce diverse side chains.

-

Buchwald-Hartwig amination: To form C-N bonds with aryl or heteroaryl partners.

-

Diazotization: To introduce other functional groups such as halogens or a hydroxyl group.

The combination of the electron-withdrawing phenylsulfonyl group and the ortho-fluoro substituent can be exploited to fine-tune the electronic and steric properties of drug candidates, making this a valuable scaffold for library synthesis in lead optimization programs.

Safety and Handling

As with all laboratory chemicals, 3-Fluoro-4-(phenylsulfonyl)benzeneamine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

Application Notes and Protocols for 3-Fluoro-4-(phenylsulfonyl)benzeneamine: A Versatile Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Benzenesulfonamides

The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, integral to a wide array of approved therapeutic agents. Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and its capacity to form crucial hydrogen bonds with biological targets.[1] The strategic introduction of fluorine atoms into drug candidates has become a primary tool for optimizing their pharmacokinetic and pharmacodynamic profiles. Fluorine's high electronegativity can enhance binding affinity, block metabolic degradation at specific sites, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and cell permeability.[2]

This guide focuses on 3-Fluoro-4-(phenylsulfonyl)benzeneamine , a key intermediate that synergistically combines the benefits of the benzenesulfonamide core with the strategic placement of a fluorine atom. The primary amine group serves as a versatile synthetic handle, allowing for the construction of diverse molecular libraries. The specific ortho-fluoro, para-sulfonyl arrangement provides a unique electronic and steric profile, making this intermediate a valuable building block for developing targeted therapies against a range of diseases, including cancer, inflammation, and infectious diseases.[3][4]

Physicochemical Properties and Design Rationale

The molecular architecture of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is not arbitrary; each component serves a distinct purpose in drug design.

-

Phenylsulfonyl Group: This powerful electron-withdrawing group is a key hydrogen bond acceptor and can mimic the transition state of enzymatic reactions. It is a critical feature in inhibitors of enzymes like carbonic anhydrases and cyclooxygenases.[4][5]

-

Amino Group: As a primary aromatic amine, it is a nucleophile and a hydrogen bond donor. It serves as the principal point of diversification, allowing for the attachment of various pharmacophoric fragments through amide bond formation, reductive amination, or sulfonylation.

-

Fluoro Group: Positioned ortho to the amine, the fluorine atom exerts a potent inductive effect. This lowers the pKa of the aniline nitrogen, making it less basic and less prone to protonation at physiological pH. This modulation can be critical for cell membrane penetration and can also influence the conformational preference of the molecule, potentially enhancing its binding to a target protein.[2][6]

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₀FNO₂S | Provides the basis for molecular weight and elemental analysis. |

| Molecular Weight | 251.28 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP | ~2.5 - 3.0 | Indicates a balance of hydrophilicity and lipophilicity suitable for cell permeability. |

| pKa (Amine) | ~3.0 - 3.5 | Reduced basicity compared to aniline (~4.6) enhances membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Allows for critical interactions with protein active sites. |

| Hydrogen Bond Acceptors | 2 (from -SO₂) | Provides strong hydrogen bonding capacity, crucial for target binding. |

Proposed Synthesis Protocol for 3-Fluoro-4-(phenylsulfonyl)benzeneamine

The following protocol outlines a robust and scalable two-step synthesis starting from a common laboratory chemical. The causality behind each step is explained to ensure reproducibility and understanding.

Workflow Overview

Caption: Proposed two-step synthesis of the target intermediate.

Step-by-Step Methodology

Part 1: Synthesis of 2-Fluoro-1-nitro-4-(phenylsulfonyl)benzene

-

Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and fluorine is an excellent leaving group in this context. Dimethyl sulfoxide (DMSO) is the solvent of choice as its polar aprotic nature effectively solvates the cation of the sulfinate salt and accelerates the reaction rate.

-

Materials:

-

1,2-Difluoro-4-nitrobenzene (1.0 eq)

-

Sodium benzenesulfinate (1.1 eq)

-

Anhydrous DMSO

-

-

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium benzenesulfinate and anhydrous DMSO.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Add 1,2-Difluoro-4-nitrobenzene to the solution.

-

Heat the reaction mixture to 110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield 2-Fluoro-1-nitro-4-(phenylsulfonyl)benzene as a solid.

-

Part 2: Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and reliable method that is tolerant of many functional groups, including sulfones and fluorides.[7]

-

Materials:

-

2-Fluoro-1-nitro-4-(phenylsulfonyl)benzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

-

Procedure:

-

Suspend the nitro-intermediate from Part 1 in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O to the suspension. The reaction is exothermic.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

-

Basify the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~8. A tin hydroxide precipitate will form.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield pure 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

-

Application Protocol: Library Synthesis via Amide Coupling

The primary amine of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is an ideal handle for creating a diverse library of drug-like molecules. Amide bond formation is one of the most robust and widely used reactions in drug discovery.

Workflow for Parallel Amide Synthesis

Caption: Workflow for generating a diverse amide library.

Detailed Methodology

-

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization and side reactions, making it ideal for creating libraries of high-purity compounds. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

-

Materials:

-

3-Fluoro-4-(phenylsulfonyl)benzeneamine (1.0 eq)

-

A diverse set of carboxylic acids (1.1 eq each)

-

HATU (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure (for a single reaction; adaptable to parallel synthesis plates):

-

In a dry vial, dissolve the carboxylic acid in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature. This pre-activates the carboxylic acid.

-

In a separate vial, dissolve 3-Fluoro-4-(phenylsulfonyl)benzeneamine in anhydrous DMF.

-

Add the amine solution to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or preparative HPLC.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

-

Conclusion

3-Fluoro-4-(phenylsulfonyl)benzeneamine represents a high-value intermediate for drug discovery. Its unique combination of a versatile primary amine, a bio-active sulfonyl group, and a strategically placed fluorine atom provides medicinal chemists with a powerful scaffold for generating novel compounds. The protocols detailed herein offer a reliable pathway for both the synthesis of the intermediate and its subsequent elaboration into diverse libraries of potential therapeutic agents, enabling the rapid exploration of chemical space and the acceleration of drug development programs.

References

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Center for Biotechnology Information. Available at: [Link]

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). National Center for Biotechnology Information. Available at: [Link]

-

Benzenamine, 3-fluoro- (CAS 372-19-0) - Chemical & Physical Properties. (n.d.). Cheméo. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Center for Biotechnology Information. Available at: [Link]

-

3-Fluoro-4-(4-morpholinyl)-benzeamine, CAS No. 93246-53-8. (n.d.). iChemical. Available at: [Link]

- Method for preparing 3-fluorine-4 morpholinyl phenylamine. (2010). Google Patents.

- Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.). Google Patents.

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2018). ResearchGate. Available at: [Link]

-

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (2023). MDPI. Available at: [Link]

-

Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. (2018). ResearchGate. Available at: [Link]

-

3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. Available at: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar. Available at: [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Available at: [Link]

-

Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. (2014). PubMed. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Available at: [Link]

-

Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (2023). Beilstein Journals. Available at: [Link]

-

Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Semantic Scholar. Available at: [Link]

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. CAS 93246-53-8: 3-Fluoro-4-(4-Morpholinyl)-Benzeamine [cymitquimica.com]

- 7. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Utilization of 3-Fluoro-4-(phenylsulfonyl)benzeneamine in the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Design

The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors. These agents function by targeting the ATP-binding site of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, making kinases a prime target for therapeutic intervention.[3] A significant portion of clinically successful kinase inhibitors are built upon heterocyclic scaffolds functionalized with substituted aniline moieties. These anilines often serve as key "hinge-binding" fragments, forming critical hydrogen bonds with the kinase's hinge region, mimicking the interaction of the adenine portion of ATP.

This guide focuses on a specialized, yet highly strategic building block: 3-Fluoro-4-(phenylsulfonyl)benzeneamine . While its methylsulfonyl analog is more common[4][5][6], the phenylsulfonyl derivative offers unique steric and electronic properties that can be exploited for developing next-generation kinase inhibitors with potentially novel selectivity and potency profiles. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity[4][7], while the phenylsulfonyl group provides a bulky, electron-withdrawing substituent capable of forming distinct interactions within the kinase active site.

This document provides a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its incorporation into common kinase inhibitor scaffolds, and a discussion of the rationale behind its use in drug discovery campaigns.

Physicochemical Properties and Handling

A thorough understanding of the properties of 3-Fluoro-4-(phenylsulfonyl)benzeneamine is critical for its effective use in synthesis.

| Property | Value (Predicted/Typical) | Notes |

| CAS Number | Not readily available. Requires custom synthesis. | This is a specialized, non-commercial building block. |

| Molecular Formula | C₁₂H₁₀FNO₂S | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | Off-white to pale yellow solid (predicted) | Typical for substituted anilines. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | Standard for organic synthesis. |

| Storage | Store in a cool, dark, and dry place under an inert atmosphere (e.g., Argon or Nitrogen). | Anilines can be sensitive to light and oxidation. |

Safety Information: While specific data for this exact compound is unavailable, it should be handled with the standard precautions for aromatic amines and sulfones. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Building Block: 3-Fluoro-4-(phenylsulfonyl)benzeneamine

Given its limited commercial availability, the first step for any research campaign is the synthesis of the title compound. A reliable method involves the sulfonylation of a readily available aniline precursor.

Protocol 1: Synthesis of 3-Fluoro-4-(phenylsulfonyl)benzeneamine

This protocol details the synthesis via a nucleophilic aromatic substitution followed by reduction.

Workflow Diagram:

Caption: Proposed synthetic workflow for 3-Fluoro-4-(phenylsulfonyl)benzeneamine.

Step 1: Synthesis of 4-(Phenylthio)-2-fluoro-1-nitrobenzene

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 equiv.) in anhydrous Dimethylformamide (DMF), add potassium carbonate (1.5 equiv.).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add benzenethiol (1.1 equiv.) to the reaction mixture.

-

Continue stirring at room temperature for 3-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-